Regioselective Reactivity of N-Cinnamoylbenzotriazole in Amine Addition vs. Aliphatic N-Acylbenzotriazole Analogs
Under samarium triiodide (SmI₃) catalysis at ambient temperature, N-cinnamoylbenzotriazoles react with amines to yield cinnamoylamides exclusively, whereas α,β-unsaturated aliphatic N-acylbenzotriazoles produce bis-addition products (β-amino amides) under identical conditions [1]. This divergent reactivity demonstrates a mechanistically distinct outcome directly attributable to the cinnamoyl aromatic substitution.
| Evidence Dimension | Reaction product outcome |
|---|---|
| Target Compound Data | Cinnamoylamides (exclusive acylation product) |
| Comparator Or Baseline | α,β-Unsaturated aliphatic N-acylbenzotriazoles (bis-addition products, β-amino amides) |
| Quantified Difference | Exclusive product vs. bis-addition mixture |
| Conditions | SmI₃ catalysis, ambient temperature, amine addition |
Why This Matters
This exclusive product selectivity is critical for synthetic chemists requiring defined cinnamoylamide building blocks without competing bis-addition side products, directly impacting reaction yield optimization and downstream purification requirements.
- [1] Xu W, et al. SmI₃-Catalyzed Addition of Amines to α,β-Unsaturated N-Acylbenzotriazoles. Synth Commun. 2010;40(5):712-718. View Source
